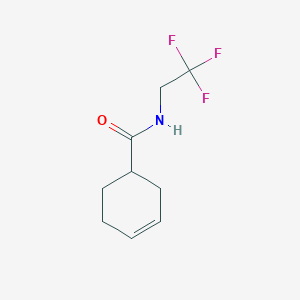
N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide is an organic compound that features a trifluoroethyl group attached to a cyclohexene ring. The presence of the trifluoroethyl group imparts unique properties to the compound, making it of interest in various fields of chemistry and industry. The trifluoroethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoroethylation of cyclohex-3-ene-1-carboxamide using reagents such as 2,2,2-trifluoroethyl(mesityl)-iodonium triflate . This reaction is carried out under mild conditions and is highly efficient, with high functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar trifluoroethylation reactions. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoroethyl alcohols.
Applications De Recherche Scientifique
N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new synthetic methodologies.
Biology: The compound’s ability to enhance metabolic stability and lipophilicity makes it useful in the design of biologically active molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate or as a precursor to pharmacologically active compounds.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or enhanced performance.
Mécanisme D'action
The mechanism by which N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide exerts its effects involves the interaction of the trifluoroethyl group with molecular targets. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its binding affinity and activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide include other trifluoroethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the trifluoroethyl group with a cyclohexene ring. This combination imparts distinct properties, such as enhanced metabolic stability and lipophilicity, making it valuable in various applications.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGYMKZCNNCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)
![ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE](/img/structure/B2652364.png)
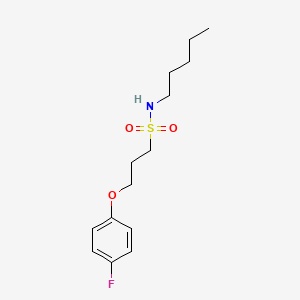
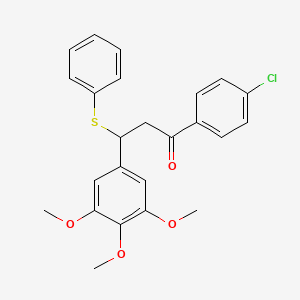
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2652370.png)
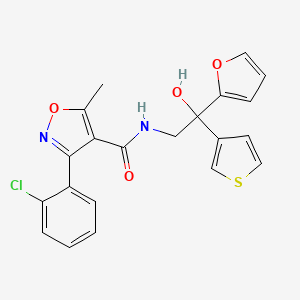
![5-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2652372.png)
![N-cyclopentyl-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2652373.png)
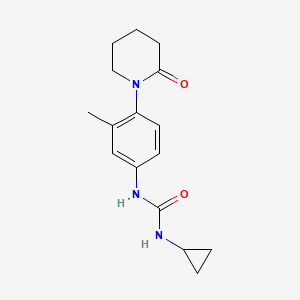
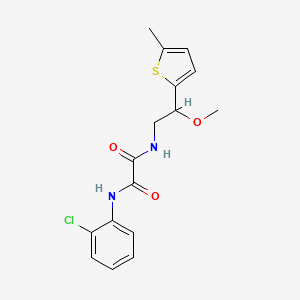
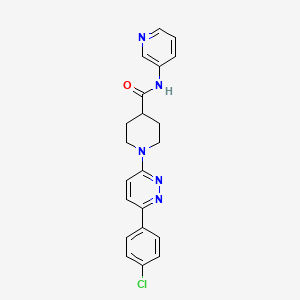
![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)
![methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2652385.png)
